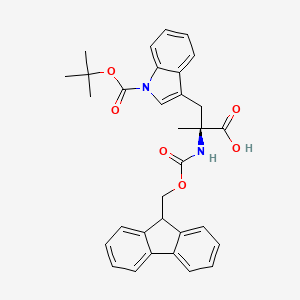

Fmoc-|A-Me-Trp(Boc)-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N2O6/c1-31(2,3)40-30(38)34-18-20(21-11-9-10-16-27(21)34)17-32(4,28(35)36)33-29(37)39-19-26-24-14-7-5-12-22(24)23-13-6-8-15-25(23)26/h5-16,18,26H,17,19H2,1-4H3,(H,33,37)(H,35,36)/t32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKJLYRFMUOEPT-YTTGMZPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901120800 | |

| Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-α-methyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901120800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315449-98-9 | |

| Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-α-methyl-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315449-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-α-methyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901120800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-C-alpha-methyl-N-im-t-butyloxycarbonyl-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Me-Trp(Boc)-OH: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of N-Methylation in Peptide Therapeutics

In the landscape of modern drug development, peptides represent a class of therapeutics with high specificity and potency. However, their clinical utility is often hampered by inherent limitations such as susceptibility to proteolytic degradation and poor cell permeability. N-methylation of the peptide backbone, the strategic replacement of an amide proton with a methyl group, has emerged as a powerful tool to overcome these obstacles. This modification imparts significant changes to the peptide's conformational flexibility and hydrogen-bonding capacity, leading to enhanced metabolic stability and improved pharmacokinetic profiles.

This technical guide provides a comprehensive exploration of Fmoc-D-Me-Trp(Boc)-OH, a pivotal building block for the incorporation of N-methylated D-tryptophan into peptide sequences. We will delve into its physicochemical properties, provide detailed protocols for its synthesis and incorporation into peptides, and discuss its applications in the development of next-generation therapeutics.

Core Physicochemical Properties of Fmoc-D-Me-Trp(Boc)-OH

Fmoc-D-Me-Trp(Boc)-OH is a derivative of the amino acid D-tryptophan, strategically modified with three key chemical moieties:

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the α-amino group, essential for stepwise solid-phase peptide synthesis (SPPS).

-

Boc (tert-butyloxycarbonyl) group: An acid-labile protecting group for the indole nitrogen of the tryptophan side chain, preventing side reactions during peptide synthesis and cleavage.

-

N-methyl group: The key modification on the α-amino nitrogen that imparts the desirable physicochemical and biological properties.

The strategic combination of these groups allows for the controlled and efficient incorporation of N-methyl-D-tryptophan into a growing peptide chain.

| Property | Value | Source |

| CAS Number | 2044709-90-0 | [1] |

| Molecular Weight | 540.6 g/mol | [1] |

| Molecular Formula | C₃₂H₃₂N₂O₆ | [1] |

| Appearance | White to off-white powder | - |

| Solubility | Soluble in DMF, DMSO, NMP | - |

| Storage | 2-8°C | - |

Synthesis and Characterization of Fmoc-D-Me-Trp(Boc)-OH

The synthesis of Fmoc-D-Me-Trp(Boc)-OH is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. While detailed proprietary synthesis methods may vary between suppliers, a general synthetic approach is outlined below.

General Synthetic Pathway

Caption: General synthetic route for Fmoc-D-Me-Trp(Boc)-OH.

Step-by-Step Methodology:

-

Indole Protection: The synthesis typically begins with the protection of the indole nitrogen of D-tryptophan with a Boc group using di-tert-butyl dicarbonate (Boc anhydride).

-

N-Methylation: The α-amino group is then methylated. This is a critical step and can be achieved using various reagents, such as methyl iodide in the presence of a strong base like sodium hydride. This step requires careful optimization to avoid over-methylation or racemization.

-

Fmoc Protection: Finally, the α-amino group is protected with the Fmoc group, typically by reacting the N-methylated intermediate with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride.

Purification and Analytical Characterization

Purification of the final product is crucial to remove any unreacted starting materials or byproducts.

Purification Protocol:

A common method for the purification of Fmoc-amino acids involves recrystallization or flash chromatography. For Fmoc-Trp(Boc)-OH, a non-polar solvent system is often employed. One reported method involves dissolving the crude product in isopropyl ether and then precipitating it with n-heptane, followed by filtration and drying under vacuum.[2]

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of Fmoc-D-Me-Trp(Boc)-OH. A C18 column with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is typically used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product. Key signals to verify include the presence of the N-methyl group, the protons of the Fmoc and Boc groups, and the characteristic signals of the tryptophan indole ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the compound.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-D-Me-Trp(Boc)-OH

The incorporation of N-methylated amino acids into a peptide chain during SPPS presents a significant challenge due to the steric hindrance of the N-methyl group, which can lead to incomplete coupling reactions. Therefore, the choice of coupling reagent and reaction conditions is critical for success.

Overcoming Steric Hindrance: The Choice of Coupling Reagent

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often inefficient for coupling N-methylated amino acids. More potent activating reagents are required to drive the reaction to completion.

Comparison of Coupling Reagents for N-Methylated Amino Acids:

| Coupling Reagent | Class | Relative Reactivity | Key Advantages | Potential Disadvantages |

| HATU | Uronium/Aminium | Very High | Fast kinetics, highly effective for sterically hindered couplings.[3][4] | Can cause guanidinylation of the free amine if used in excess.[3] |

| HCTU | Uronium/Aminium | Very High | Similar reactivity to HATU, often more cost-effective.[3] | Potential for side reactions. |

| COMU | Uronium/Aminium | Very High | High efficiency, safer alternative to benzotriazole-based reagents.[5] | - |

| PyAOP | Phosphonium | High | Particularly effective for coupling N-methyl amino acids to other N-methyl amino acids.[6] | Byproducts can be more difficult to remove. |

For the coupling of Fmoc-D-Me-Trp(Boc)-OH, HATU , HCTU , and COMU are highly recommended due to their high reactivity and ability to overcome the steric hindrance of the N-methyl group.[3][4][5]

Experimental Protocol for SPPS Incorporation

The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing an N-methyl-D-tryptophan residue.

Caption: General workflow for solid-phase peptide synthesis.

Detailed Steps:

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with a 20% solution of piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

-

Coupling of Fmoc-D-Me-Trp(Boc)-OH:

-

In a separate vessel, dissolve Fmoc-D-Me-Trp(Boc)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

-

Pre-activate the mixture for 1-2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

-

Monitoring the Coupling: Perform a Kaiser test or a bromophenol blue test to confirm the completion of the coupling reaction. For N-methylated amino acids, the bromophenol blue test is often more reliable.[4] If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

-

Washing: Wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Purification: Purify the crude peptide using preparative reversed-phase HPLC.[7][8]

Biological Significance and Applications

The incorporation of N-methylated amino acids, particularly N-methyl-D-tryptophan, can significantly enhance the therapeutic potential of peptides.

Impact on Biological Properties

-

Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, making the adjacent peptide bond resistant to cleavage and increasing the in vivo half-life of the peptide.

-

Enhanced Membrane Permeability: N-methylation reduces the number of hydrogen bond donors, which can improve the peptide's ability to cross cell membranes, potentially leading to improved oral bioavailability.

-

Conformational Constraint: The steric bulk of the N-methyl group restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity.

Therapeutic Applications

Peptides containing tryptophan and its derivatives have shown a wide range of biological activities. The introduction of N-methylation can further potentiate these effects.

-

Anticancer Agents: Tryptophan-containing peptides have been investigated for their anticancer properties. N-alkylation of the tryptophan indole ring has been shown to enhance the cytotoxic effects against glioblastoma cells.

-

Neuroprotective Agents: Tryptophan and its metabolites play a role in the gut-brain axis and have been implicated in neurodegenerative diseases like Alzheimer's. Tryptophan-containing peptides are being explored as potential neuroprotective agents.

-

Antimicrobial Peptides: The unique properties of the tryptophan side chain, which allow it to insert into biological membranes, are beneficial for the development of antimicrobial peptides.

Signaling Pathway Implication:

While specific signaling pathways directly modulated by peptides containing N-methyl-D-tryptophan are an active area of research, one potential mechanism of action for anticancer peptides is the induction of apoptosis.

Caption: Simplified intrinsic apoptosis pathway potentially induced by bioactive peptides.

Conclusion

Fmoc-D-Me-Trp(Boc)-OH is a highly valuable and strategic building block in modern peptide chemistry and drug discovery. Its unique combination of protecting groups and the crucial N-methyl modification allows for the synthesis of peptides with significantly improved pharmacokinetic and pharmacodynamic properties. While the incorporation of this sterically hindered amino acid requires careful optimization of coupling conditions, the use of potent activating reagents like HATU, HCTU, or COMU enables its efficient integration into peptide sequences. The resulting N-methylated peptides hold immense promise for the development of novel therapeutics with enhanced stability, permeability, and biological activity, addressing key challenges in the field of peptide-based drug development.

References

-

Comparison of Peptide Coupling Reagents COMU and HCTU. Request PDF. Available at: [Link]

-

Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection. Frontiers. Available at: [Link]

-

Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. MDPI. Available at: [Link]

-

Coupling Reagents. Aapptec Peptides. Available at: [Link]

-

Fmoc-N-Me-D-Trp(Boc)-OH. PubChem. Available at: [Link]

-

Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Aapptec. Available at: [Link]

-

Synthesis of tryptophan-dehydrobutyrine diketopiperazine and biological activity of hangtaimycin and its co-metabolites. PMC - NIH. Available at: [Link]

-

Milk proteins as a source of tryptophan-containing bioactive peptides. University of Limerick. Available at: [Link]

-

New Insights into Bioactive Peptides: Design, Synthesis, Structure–Activity Relationship. MDPI. Available at: [Link]

-

impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). Available at: [Link]

Sources

- 1. Fmoc-N-Me-D-Trp(Boc)-OH | C32H32N2O6 | CID 122173721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ajpamc.com [ajpamc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. bachem.com [bachem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility of Fmoc-D-Me-Trp(Boc)-OH for Researchers and Drug Development Professionals

Introduction: The Critical Role of Fmoc-D-Me-Trp(Boc)-OH in Advanced Peptide Synthesis

N-methylated amino acids are cornerstone building blocks in modern peptide therapeutics, prized for their ability to impart crucial pharmacological properties. The incorporation of an N-methyl group on the peptide backbone introduces conformational rigidity, enhances metabolic stability by protecting against enzymatic degradation, and can improve membrane permeability and oral bioavailability. Among these valuable reagents, N-α-Fmoc-N-in-Boc-D-methyl-tryptophan, or Fmoc-D-Me-Trp(Boc)-OH, is of particular interest. Its unique structure, featuring a methylated alpha-amine and a protected indole side chain, allows for the creation of peptides with tailored structural and functional characteristics.

However, the very features that make N-methylated amino acids so powerful also present significant synthetic challenges. The increased steric hindrance around the alpha-carbon can complicate coupling reactions in Solid-Phase Peptide Synthesis (SPPS). More fundamentally, the physicochemical properties of these derivatives, particularly their solubility, differ markedly from their non-methylated counterparts. A comprehensive understanding of the solubility of Fmoc-D-Me-Trp(Boc)-OH in various organic solvents is not merely a matter of convenience; it is a prerequisite for efficient peptide synthesis, ensuring complete dissolution for activation and successful incorporation into the growing peptide chain. Incomplete solubilization is a direct cause of failed couplings, truncated sequences, and complex purification challenges.

This in-depth technical guide provides researchers, chemists, and drug development professionals with a detailed analysis of the solubility profile of Fmoc-D-Me-Trp(Boc)-OH. We will explore the theoretical underpinnings of its solubility, present qualitative and quantitative data, offer a robust experimental protocol for in-lab solubility determination, and discuss the practical implications for its use in synthetic workflows.

Physicochemical Properties & Theoretical Solubility Framework

The solubility behavior of Fmoc-D-Me-Trp(Boc)-OH is governed by its molecular structure, which is characterized by large, non-polar protecting groups and the absence of an N-H proton for hydrogen bond donation.

| Property | Value | Source |

| Molecular Formula | C₃₂H₃₂N₂O₆ | [1] |

| Molecular Weight | 540.61 g/mol | [2] |

| CAS Number | 2044709-90-0 (for D-isomer) | [1] |

| Appearance | White to off-white powder/solid | [2] |

| Computed XLogP3 | 6.2 | [1] |

The computed XLogP3 value of 6.2 indicates a highly lipophilic and hydrophobic molecule.[1] This is a direct consequence of several structural features:

-

Fmoc Group: The large, aromatic fluorenylmethyloxycarbonyl group is profoundly non-polar and a primary driver of poor aqueous solubility and aggregation.

-

Boc Group: The tert-butyloxycarbonyl group protecting the indole nitrogen adds significant non-polar character.

-

N-Methylation: The replacement of the alpha-amine proton with a methyl group eliminates a key hydrogen bond donor site. This change reduces the molecule's ability to interact with protic solvents and disrupts the hydrogen-bonding networks that can aid solvation in polar media.

-

Tryptophan Side Chain: The indole ring itself is a large, hydrophobic moiety.

Based on the "like dissolves like" principle, Fmoc-D-Me-Trp(Boc)-OH is expected to exhibit poor solubility in polar protic solvents (e.g., water, methanol) and preferential solubility in polar aprotic and non-polar organic solvents that can effectively solvate its bulky, hydrophobic structure.

Solubility Profile of Fmoc-D-Me-Trp(Boc)-OH

Gathering precise, quantitative solubility data for complex protected amino acids is often challenging, as this information is not always published. However, by combining data from technical data sheets, analogous compounds, and general chemical principles, a reliable solubility profile can be established.

Key Finding: The most critical solvent for the primary application of this compound, Solid-Phase Peptide Synthesis (SPPS), is N,N-Dimethylformamide (DMF). Technical data from suppliers confirms its excellent solubility in this solvent.

| Solvent | Abbreviation | Polarity | Solubility Profile for Fmoc-D-Me-Trp(Boc)-OH | Comments |

| N,N-Dimethylformamide | DMF | Polar Aprotic | Excellent / Very Soluble (>270 mg/mL; >0.5 M) | A technical data sheet confirms that 1 mmole (540.6 mg) is "clearly soluble" in 2 mL of DMF.[2] This is the recommended primary solvent for SPPS applications. |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Expected to be Very Soluble | NMP is a highly effective solvent for Fmoc-amino acids and is often used interchangeably with or as a replacement for DMF to improve solubility and disrupt aggregation.[3] |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Expected to be Soluble | The non-methylated analog, Fmoc-L-Trp(Boc)-OH, is soluble at ≥62.3 mg/mL in DMSO.[4] Similar or slightly lower solubility is expected for the N-methylated version. |

| Dichloromethane | DCM | Non-polar | Expected to be Soluble | The non-methylated analog is soluble in DCM.[5][6] It is a common solvent for dissolving protected amino acids, though less polar than DMF or NMP. |

| Chloroform | CHCl₃ | Non-polar | Expected to be Soluble | The non-methylated analog is soluble in Chloroform.[5][6] |

| Tetrahydrofuran | THF | Polar Aprotic | Expected to be Moderately Soluble | Often used in peptide cleavage from specific resins, indicating it can solvate protected peptides.[7] |

| Acetonitrile | ACN | Polar Aprotic | Expected to be Sparingly Soluble | Used to dissolve the final product after cleavage and precipitation in water, suggesting some solubility.[8] |

| Ethanol | EtOH | Polar Protic | Expected to be Sparingly to Poorly Soluble | The non-methylated analog shows good solubility (≥61.1 mg/mL).[4] However, the N-methylation may reduce solubility in protic solvents. |

| Water | H₂O | Polar Protic | Insoluble | The high hydrophobicity precludes solubility in water. The non-methylated analog is confirmed to be insoluble.[4] |

Experimental Protocol for Solubility Determination

This section provides a trustworthy, step-by-step methodology for determining the qualitative and semi-quantitative solubility of Fmoc-D-Me-Trp(Boc)-OH in a laboratory setting. The protocol is based on the visual assessment of dissolution at a target concentration relevant to SPPS.

Objective: To determine if the compound is soluble in a given solvent at a standard SPPS concentration (e.g., 0.5 M) and to estimate its approximate solubility.

Materials:

-

Fmoc-D-Me-Trp(Boc)-OH

-

Candidate solvents (e.g., DMF, NMP, DCM, DMSO)

-

Analytical balance (readable to 0.1 mg)

-

2.0 mL glass vials with screw caps

-

Calibrated micropipettes

-

Vortex mixer

-

Small magnetic stir bar and stir plate (optional)

Methodology:

-

Preparation:

-

Accurately weigh 27.0 mg (± 0.2 mg) of Fmoc-D-Me-Trp(Boc)-OH into a clean, dry 2.0 mL glass vial. This mass corresponds to 0.05 mmol.

-

Causality Explanation: Using a fixed, known amount allows for the calculation of concentration. 27.0 mg is chosen to target a common SPPS stock solution concentration of 0.5 M upon addition of 100 µL of solvent.

-

-

Solvent Addition (Iterative):

-

Add an initial 100 µL of the selected solvent to the vial. This creates a target concentration of 0.5 M.

-

Cap the vial securely.

-

Causality Explanation: Starting with a volume that targets a specific, relevant concentration provides an immediate pass/fail test for its intended application.

-

-

Dissolution:

-

Vortex the vial vigorously for 60 seconds.

-

Visually inspect the solution against a dark background. Look for any undissolved solid particles.

-

If particles remain, place the vial on a vortex mixer at medium speed or add a small stir bar and stir for 5-10 minutes at room temperature.

-

Causality Explanation: Vigorous agitation is necessary to overcome the kinetic barriers to dissolution for a solid powder. An extended period of mixing ensures the system reaches equilibrium.

-

-

Observation and Data Recording:

-

Result A: "Soluble" - If a clear, particle-free solution is obtained, the compound is soluble at ≥0.5 M (≥270 mg/mL) in that solvent. The experiment for this solvent is complete.

-

Result B: "Insoluble" or "Partially Soluble" - If solid material persists, the compound is not soluble at 0.5 M. Proceed to the next step to estimate the solubility.

-

-

Semi-Quantitative Estimation (for Result B):

-

Carefully add the same solvent in 100 µL increments.

-

After each addition, repeat the dissolution step (vortexing/stirring for several minutes).

-

Continue adding solvent until a completely clear solution is achieved.

-

Record the total volume of solvent required for complete dissolution.

-

Causality Explanation: This titration method allows for the calculation of the approximate saturation point. For example, if a total of 500 µL was required to dissolve 27.0 mg, the estimated solubility is 27.0 mg / 0.5 mL = 54 mg/mL.

-

Workflow Diagram for Solubility Determination

Caption: Experimental workflow for determining the solubility of Fmoc-D-Me-Trp(Boc)-OH.

Practical Implications and Best Practices

-

Primary Solvent Choice for SPPS: Given its confirmed high solubility, DMF should be the default solvent for preparing stock solutions of Fmoc-D-Me-Trp(Boc)-OH for coupling reactions.[2] A standard concentration of 0.5 M is readily achievable.

-

Alternative Solvents: If solubility issues arise within a growing peptide sequence (on-resin aggregation), switching the general synthesis solvent from DMF to NMP is a proven strategy. NMP has a higher solvating power for hydrophobic sequences and can disrupt inter- and intramolecular hydrogen bonds that lead to aggregation.[3]

-

Handling Difficult Couplings: The steric hindrance of N-methylated amino acids often requires more potent activation methods and longer coupling times. Ensuring the amino acid is fully dissolved before activation is paramount. If precipitation is observed in the stock solution, the addition of a small percentage of DMSO or NMP to the DMF can enhance solubility.[9]

-

Avoid Protic Solvents: Do not attempt to dissolve this compound in alcohols or aqueous solutions for SPPS applications, as solubility will be poor and incompatible with the chemistry.

-

Solvent Quality: The quality of the solvent is critical. DMF, in particular, can degrade over time to form dimethylamine, which can cause premature removal of the Fmoc group.[3] Always use high-purity, peptide-synthesis-grade solvents.

Conclusion

Fmoc-D-Me-Trp(Boc)-OH is a highly hydrophobic, sterically hindered amino acid derivative. Its solubility profile is dominated by its large, non-polar protecting groups, making it readily soluble in polar aprotic solvents like DMF and NMP, and insoluble in water. The confirmed high solubility in DMF (>270 mg/mL) makes it the ideal solvent for preparing stock solutions for solid-phase peptide synthesis. A thorough understanding and verification of its solubility in the chosen solvent system is a foundational step for any researcher aiming to successfully incorporate this valuable building block into complex peptide therapeutics, thereby preventing costly synthetic failures and ensuring the integrity of the final product.

References

-

Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. - ResearchGate. ResearchGate. [Link]

-

Solubility of Fmoc protected amino acids used in Project C. - ResearchGate. ResearchGate. [Link]

-

Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. University of California, Irvine. [Link]

-

Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]

-

Fmoc-N-Me-D-Trp(Boc)-OH - PubChem. National Center for Biotechnology Information. [Link]

-

Handles for Fmoc Solid-Phase Synthesis of Protected Peptides - ACS Publications. American Chemical Society. [Link]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - NIH. National Institutes of Health. [Link]

- US20200277327A1 - Method for synthesizing peptide containing n-substituted amino acid - Google Patents.

-

Fmoc-D-Trp(Boc)-OH [163619-04-3] - Aapptec Peptides. AAPPTec. [Link]

Sources

- 1. Fmoc-N-Me-D-Trp(Boc)-OH | C32H32N2O6 | CID 122173721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fmoc-N-Me-Trp(Boc)-OH Novabiochem 197632-75-0 [sigmaaldrich.com]

- 3. peptide.com [peptide.com]

- 4. apexbt.com [apexbt.com]

- 5. Fmoc-Trp(Boc)-OH | 143824-78-6 [chemicalbook.com]

- 6. Fmoc-D-Trp(Boc)-OH | 163619-04-3 [chemicalbook.com]

- 7. 1-(tert-Butoxycarbonyl)-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-D-tryptophan | C31H30N2O6 | CID 16213150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Fmoc-D-Me-Trp(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed technical analysis of the spectroscopic data for N-α-Fmoc-N-α-methyl-D-tryptophan(N-in-Boc) (Fmoc-D-Me-Trp(Boc)-OH). As a critical building block in the synthesis of complex peptides, particularly those with enhanced stability and conformational rigidity, a thorough understanding of its structural verification via modern spectroscopic techniques is paramount for researchers in peptide chemistry and drug development. This document moves beyond a simple listing of data, offering insights into the interpretation of the spectra and the underlying chemical principles.

Introduction: The Significance of N-Methylation and Spectroscopic Verification

N-methylation of the peptide backbone is a key strategy for modulating the pharmacological properties of therapeutic peptides. It can enhance proteolytic stability, increase cell permeability, and constrain conformational flexibility, often leading to improved potency and bioavailability. The specific compound of interest, Fmoc-D-Me-Trp(Boc)-OH, incorporates this N-methylation on a D-tryptophan residue, which is itself a crucial modification for creating peptides resistant to enzymatic degradation.

The dual protection strategy, employing the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the acid-labile tert-butyloxycarbonyl (Boc) group on the indole nitrogen, allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. Given the synthetic complexity, rigorous spectroscopic characterization is not merely a quality control step but a fundamental necessity to confirm the identity and purity of this chiral- and regio-specifically modified amino acid. This guide details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Physicochemical Properties

A summary of the core physicochemical properties of Fmoc-D-Me-Trp(Boc)-OH provides the foundational context for its spectroscopic analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₃₂H₃₂N₂O₆ | [1] |

| Molecular Weight | 540.61 g/mol | [1] |

| Monoisotopic Mass | 540.22603674 Da | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMF, DMSO, and other polar organic solvents |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of organic molecules. For Fmoc-D-Me-Trp(Boc)-OH, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the presence and connectivity of all constituent parts.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of Fmoc-D-Me-Trp(Boc)-OH in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can slightly alter chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of Fmoc-D-Me-Trp(Boc)-OH is expected to be complex, with distinct regions corresponding to the aromatic protons of the Fmoc and indole groups, the aliphatic protons of the amino acid backbone and protecting groups, and the characteristic N-methyl signal.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Fmoc Aromatic Protons | 7.20 - 7.90 | Multiplets | 8H |

| Indole Aromatic Protons | 7.10 - 7.80 | Multiplets | 5H |

| α-CH | 4.50 - 4.80 | Doublet of Doublets | 1H |

| Fmoc CH & CH₂ | 4.10 - 4.40 | Multiplets | 3H |

| β-CH₂ | 3.20 - 3.50 | Multiplets | 2H |

| N-CH₃ | 2.80 - 3.00 | Singlet | 3H |

| Boc (CH₃)₃ | 1.50 - 1.70 | Singlet | 9H |

| Carboxylic Acid OH | 12.0 - 13.0 | Broad Singlet | 1H |

Expert Insights: The most diagnostic signal in the ¹H NMR spectrum is the singlet corresponding to the N-methyl group , expected around 2.8-3.0 ppm. Its integration value of 3H and lack of coupling provides strong evidence for successful N-methylation. The diastereotopic nature of the β-protons can lead to complex splitting patterns for these signals. The broad signal for the carboxylic acid proton is often not integrated reliably and may exchange with trace water in the solvent.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of all unique carbon atoms and information about their chemical environment.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid C=O | 170 - 175 |

| Fmoc/Boc Carbonyl C=O | 150 - 156 |

| Aromatic Carbons (Fmoc & Indole) | 115 - 145 |

| Boc Quaternary Carbon | 80 - 85 |

| α-CH | 55 - 65 |

| Fmoc CH & CH₂ | 45 - 70 |

| N-CH₃ | 30 - 35 |

| β-CH₂ | 25 - 30 |

| Boc CH₃ | 28 - 29 |

Expert Insights: The presence of the N-methyl carbon signal in the aliphatic region (around 30-35 ppm) is a key indicator of successful synthesis. The quaternary carbon of the Boc group is typically a weaker signal. The large number of aromatic signals from both the Fmoc and indole moieties will dominate the downfield region of the spectrum.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within the molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using a neat solid sample on an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

IR Spectral Analysis

The IR spectrum will show characteristic absorption bands for the various carbonyl groups, N-H (or lack thereof for the N-methylated amine), C-H, and aromatic bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O Stretch (Fmoc & Boc Carbamates) | 1680 - 1710 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium, Multiple Bands |

| C-O Stretch (Carbamates & Acid) | 1000 - 1300 | Strong |

Expert Insights: A key feature to note is the absence of a sharp N-H stretching band around 3300-3500 cm⁻¹, which would be present in the non-methylated analogue. The spectrum will be dominated by a very broad O-H stretch from the carboxylic acid and multiple strong carbonyl (C=O) absorptions from the acid and the two carbamate protecting groups. These carbonyl bands may overlap, appearing as a broad, intense feature.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the definitive molecular weight of the compound and, through tandem MS (MS/MS), offers valuable structural information based on its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

-

Instrumentation: An Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is ideal.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The full scan MS will confirm the molecular weight. For structural analysis, perform a tandem MS (MS/MS) experiment by isolating the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

MS Spectral Analysis

-

Full Scan MS: The primary observation will be the protonated molecular ion [M+H]⁺ at an m/z of approximately 541.23 . High-resolution mass spectrometry should yield a value very close to the calculated exact mass of 541.23366. Other adducts, such as [M+Na]⁺ (m/z ~563.22) may also be observed.

-

Tandem MS (MS/MS) Fragmentation: The fragmentation of the [M+H]⁺ ion will be highly informative, confirming the presence of the labile protecting groups.

Caption: Predicted MS/MS Fragmentation of Fmoc-D-Me-Trp(Boc)-OH.

Expert Insights: The most characteristic fragmentation pathways involve the neutral loss of the protecting groups.

-

Loss of the Boc group (100 Da): This occurs via the loss of isobutylene (56 Da) and carbon dioxide (44 Da), leading to a prominent fragment at m/z ~441.23. The observation of the t-butyl cation at m/z 57.07 is also a strong indicator of the Boc group.

-

Loss of the Fmoc group: The Fmoc group can be lost in several ways. A characteristic fragment is the dibenzofulvene moiety resulting from the cleavage of the carbamate, leading to a loss of 222 Da and a fragment at m/z ~319.23. The fluorenylmethyl cation at m/z 179.08 is also a common and diagnostic fragment.

-

Loss of CO₂ (44 Da): Decarboxylation of the carboxylic acid can lead to a fragment at m/z ~497.23.

The relative abundance of these fragments provides a robust fingerprint for the molecule, confirming the presence and location of all key functional and protecting groups.

Conclusion: A Self-Validating System for Structural Confirmation

The comprehensive spectroscopic analysis of Fmoc-D-Me-Trp(Boc)-OH provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework, with the N-methyl signal being a key diagnostic feature. IR spectroscopy confirms the presence of the expected functional groups and, importantly, the absence of the N-H bond of a secondary amine. Finally, high-resolution mass spectrometry provides an exact molecular weight, while tandem MS confirms the connectivity and lability of the protecting groups through predictable fragmentation patterns. Together, these techniques offer an unambiguous and trustworthy characterization, ensuring the quality and identity of this vital building block for advanced peptide synthesis.

References

Sources

A Senior Application Scientist's Guide to Fmoc-D-Me-Trp(Boc)-OH: Sourcing and Application in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of Tryptophan Incorporation in Peptide Synthesis

The synthesis of peptides containing tryptophan (Trp) residues presents a unique set of challenges for the medicinal chemist. The indole side chain of tryptophan is highly susceptible to modification, particularly alkylation and oxidation, under the acidic conditions typically employed for side-chain deprotection in solid-phase peptide synthesis (SPPS). These undesired modifications can lead to a heterogeneous final product, complicating purification and compromising the biological activity of the target peptide. To circumvent these issues, chemists rely on sophisticated protecting group strategies. This guide provides an in-depth technical overview of Fmoc-D-Me-Trp(Boc)-OH, a critical building block for the incorporation of D-tryptophan, with a focus on the commercial landscape, the chemical rationale for its use, and detailed protocols for its application. While the user's query specified "Fmoc-D-Me-Trp(Boc)-OH," it is crucial to clarify that in standard chemical nomenclature and commercial availability, the "Me" designation is often implicit in the use of the tert-butyloxycarbonyl (Boc) group on the indole nitrogen. Therefore, this guide will focus on the widely available and utilized compound, Fmoc-D-Trp(Boc)-OH (CAS: 163619-04-3) .

Section 1: Commercial Suppliers and Pricing Analysis

The procurement of high-quality reagents is the foundational step for successful peptide synthesis. Fmoc-D-Trp(Boc)-OH is available from a variety of reputable chemical suppliers, each offering different grades, quantities, and pricing structures. Researchers should consider not only the cost per gram but also the purity specifications and the supplier's quality control documentation, such as Certificates of Analysis (CoA).

| Supplier | Catalog Number (Example) | Purity Specification | Available Quantities | Price (USD, Approx.) |

| Sigma-Aldrich | 47309 | ≥95.0% (HPLC) | 5 g | $472.00 (for 5g) |

| ChemScene | CS-0011045 | ≥95%[1] | 5 g, 10 g, 25 g, 100 g, 500 g, 1 kg | $9.00 - $1,154.00[1] |

| Aapptec | AFW205 | Lot-specific (refer to CoA) | 5 g, 25 g | Starting from $80.00 (for 5g)[2] |

| Biosynth | FF47371 | Lot-specific (refer to CoA) | Inquire for pricing | Price on request[3] |

| APExBIO | A7979 (L-isomer) | ≥98% | 25 g, 100 g | $50.00 - $93.00 (for L-isomer)[4] |

| Advanced ChemTech | FW2527 (L-isomer) | Lot-specific (refer to CoA) | 5 g, 25 g, 100 g | $20.00 - $210.00 (for L-isomer)[5] |

| IndiaMART | Varies | ≥99.0% | 500 g, 1 kg, and larger | Approx. $12/kg (bulk pricing)[6] |

Note: Prices are subject to change and may not include shipping and handling fees. Purity levels and available quantities may vary. It is recommended to consult the supplier's website for the most current information. The L-isomer is listed for price comparison purposes.

Section 2: The Chemical Imperative for Indole Protection

The primary challenge in synthesizing tryptophan-containing peptides is the nucleophilicity of the indole ring. During the final cleavage and deprotection step, which typically involves strong acids like trifluoroacetic acid (TFA), carbocations are generated from the cleavage of other side-chain protecting groups (e.g., tert-butyl from Asp, Glu, Tyr, or Pbf from Arg). These electrophilic carbocations can readily alkylate the electron-rich indole ring of tryptophan, leading to difficult-to-remove impurities.

The use of a Boc group on the indole nitrogen (N-in-Boc) provides a robust defense against this side reaction. The Boc group is an acid-labile protecting group that is stable throughout the Fmoc-based synthesis cycles. Its purpose is twofold:

-

Electronic Deactivation: The electron-withdrawing nature of the Boc-carbonyl group reduces the nucleophilicity of the indole ring, making it less susceptible to electrophilic attack by carbocations.

-

Steric Hindrance: The bulky tert-butyl group provides a steric shield, further preventing the approach of electrophiles to the indole ring.

During the final TFA cleavage, the N-in-Boc group is cleanly removed along with other acid-labile side-chain protecting groups, regenerating the native tryptophan side chain. This strategy significantly enhances the purity of the crude peptide, simplifying downstream purification and improving overall yield.

Figure 1. Workflow demonstrating the prevention of indole alkylation by using Fmoc-D-Trp(Boc)-OH.

Section 3: Quality Control and Technical Specifications

When sourcing Fmoc-D-Trp(Boc)-OH, it is imperative to review the supplier's technical data to ensure the quality and suitability of the reagent for your synthesis.

Key Specifications:

-

Appearance: White to off-white powder.[6]

-

Molecular Formula: C₃₁H₃₀N₂O₆[1]

-

Molecular Weight: 526.58 g/mol [1]

-

Purity (HPLC): Typically ≥95%, with higher grades available.

-

Solubility: Soluble in DMF, DCM, and other common organic solvents used in peptide synthesis.

-

Storage: Store at 2-8°C under an inert atmosphere.[3]

Section 4: Experimental Protocols for Application in Fmoc-SPPS

The following protocols are provided as a comprehensive guide for the use of Fmoc-D-Trp(Boc)-OH in a standard Fmoc-based solid-phase peptide synthesis workflow.

Fmoc Deprotection

This procedure is performed prior to coupling the next amino acid in the sequence.

-

Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30-60 minutes.

-

Deprotection: Treat the resin with a 20% solution of piperidine in DMF.[7]

-

Add the piperidine solution to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for an additional 7-10 minutes.[8]

-

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful Fmoc removal.

Coupling of Fmoc-D-Trp(Boc)-OH using HATU

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.[9]

-

Pre-activation of the Amino Acid:

-

In a separate vessel, dissolve Fmoc-D-Trp(Boc)-OH (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6-8 equivalents) to the solution.

-

Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.

-

-

Coupling to Resin:

-

Drain the DMF from the deprotected peptide-resin.

-

Add the pre-activated Fmoc-D-Trp(Boc)-OH solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time can be extended.

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

-

Confirmation (Optional): Perform a Kaiser test. A negative test (colorless or yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.

Figure 2. Step-by-step workflow for Fmoc deprotection and subsequent HATU coupling of Fmoc-D-Trp(Boc)-OH.

Conclusion

Fmoc-D-Trp(Boc)-OH is an indispensable reagent for the synthesis of complex peptides containing D-tryptophan. The strategic use of the Boc protecting group on the indole side chain is a field-proven method to mitigate the risk of unwanted alkylation, thereby ensuring a higher purity of the crude product and a more efficient overall synthesis. By carefully selecting a reputable commercial supplier and adhering to optimized and validated protocols, researchers can confidently incorporate this valuable building block into their drug discovery and development workflows. This guide serves as a practical resource to aid in the sourcing and successful application of Fmoc-D-Trp(Boc)-OH, ultimately contributing to the advancement of peptide-based therapeutics.

References

-

Aapptec Peptides. Fmoc-D-Trp(Boc)-OH [163619-04-3]. [Link]

-

Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

IndiaMART. Fmoc-D-Trp(Boc)-OH Powder, ≥99.0% Purity for Solid Phase Peptide Synthesis (SPPS) - CAS 163619-04-3. [Link]

-

PubChem. 1-(tert-Butoxycarbonyl)-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-D-tryptophan. [Link]

- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.

-

Reddit. HATU coupling - what's the best order?. [Link]

- Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Pharmaceuticals, 7(7), 717-733.

-

Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]

-

Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. [Link]

- Liu, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(3), 614-623.

- Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis.

-

Wikipedia. HATU. [Link]

-

Watanabe Chemical Industries, Ltd. Product Search. [Link]

-

P3 BioSystems. Fmoc-D-Trp(Boc)-OH. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of Fmoc-D-Me-Trp(Boc)-OH

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Fmoc-D-Me-Trp(Boc)-OH. As a specialized amino acid derivative, its unique structural components—the base-labile fluorenylmethoxycarbonyl (Fmoc) group, the acid-labile tert-butyloxycarbonyl (Boc) group, and the N-methylated backbone—necessitate a nuanced understanding of its chemical reactivity to ensure both personnel safety and experimental integrity. This document moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, scientifically-grounded perspective on risk mitigation in a laboratory setting.

Chemical Identity and Physicochemical Properties

Fmoc-D-Me-Trp(Boc)-OH is a non-standard amino acid building block crucial for solid-phase peptide synthesis (SPPS), particularly in the design of peptides with enhanced stability and unique conformational properties. The N-methylation prevents hydrogen bond donation, influencing peptide structure, while the Boc group on the tryptophan indole side-chain protects it from degradation during synthesis.

A definitive identification of this compound is critical for assessing its hazard profile. The key identifiers and properties are summarized below, primarily sourced from PubChem, an authoritative database for chemical substances.[1]

| Identifier | Value |

| IUPAC Name | (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid[1] |

| CAS Number | 2044709-90-0[1] |

| Molecular Formula | C₃₂H₃₂N₂O₆[1] |

| Molecular Weight | 540.6 g/mol [1] |

| Appearance | White to off-white powder[2] |

| Solubility | Soluble in organic solvents like DMF, DMSO, Chloroform, Dichloromethane, and Ethyl Acetate.[3][4] |

digraph "Fmoc-D-Me-Trp(Boc)-OH_Structure" { graph [fontname="Arial", fontsize=12, layout=neato, overlap=false, splines=true]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];// Main structure node for image positioning main[label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=122173721&t=l", labelloc=b];

// Labels for functional groups fmoc [label="Fmoc Group\n(Base-Labile)"]; boc [label="Boc Group\n(Acid-Labile)"]; n_methyl [label="N-Methyl Group"]; d_config [label="D-Configuration"];

// Invisible edges for positioning labels main -> fmoc [style=invis, len=2.5]; main -> boc [style=invis, len=2.5]; main -> n_methyl [style=invis, len=2.0]; main -> d_config [style=invis, len=2.0]; }graph TD { A[Start: Receive Compound] --> B{Storage}; B --> C[Preparation: Weighing]; C --> D[Use: Dissolution & Reaction]; D --> E{Waste Collection}; E --> F[End: Hazardous Waste Disposal];subgraph "Containment & PPE Zone" C; D; E; end // Styling graph [fontname="Arial", fontsize=12]; node [fontname="Arial", fontsize=10, shape=box, style="rounded,filled", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; B[fillcolor="#FBBC05"]; E [fillcolor="#EA4335"]; F [fillcolor="#EA4335", fontcolor="#FFFFFF"];

}

Caption: A generalized workflow for the safe handling of Fmoc-D-Me-Trp(Boc)-OH.

-

Receipt and Storage:

-

Protocol: Upon receipt, inspect the container for damage. Store the tightly sealed container in a dry, dark, and well-ventilated location at the recommended temperature.

-

Expert Rationale: The optimal long-term storage condition for Fmoc-protected amino acids is 2-8°C. [5]This low temperature minimizes the rate of potential degradation reactions. The compound must be protected from moisture, which can cause hydrolysis of the protecting groups, and from light, as the fluorenyl moiety of the Fmoc group can be photosensitive. [5]Storing under an inert gas like argon or nitrogen is best practice to prevent oxidation. [5]

-

-

Weighing and Aliquoting:

-

Protocol: Perform all weighing operations of the solid powder inside a chemical fume hood or a ventilated balance enclosure. Use dedicated spatulas and weighing boats.

-

Expert Rationale: Fmoc-D-Me-Trp(Boc)-OH is a fine powder. [6]Handling it in an open bench can generate airborne dust, creating an inhalation and skin exposure hazard (P261). [7]Containment is the primary method for mitigating this risk.

-

-

Use in Synthesis (Dissolution and Reaction):

-

Protocol: Dissolve the compound in the appropriate solvent (e.g., DMF) within a fume hood. Handle all solutions with the same precautions as the solid.

-

Expert Rationale: The core of its utility lies in the orthogonality of its protecting groups. The Fmoc group is removed using a mild base (e.g., 20% piperidine in DMF), a step during which the Boc group is completely stable. [8][9]Conversely, the Boc group is removed during the final cleavage step with a strong acid like trifluoroacetic acid (TFA). Understanding this reactivity is key: the compound is stable during the primary synthesis cycles but requires specific handling considerations during final deprotection. During TFA cleavage, the Boc group generates a reactive tert-butyl cation, which can alkylate the electron-rich indole ring of the tryptophan side chain. The use of "scavengers" like water and triisopropylsilane (TIS) in the cleavage cocktail is a mandatory, self-validating protocol to trap these cations and preserve the integrity of the final peptide.

-

-

Waste Management and Disposal:

-

Protocol: Collect all waste materials, including contaminated weighing paper, gloves, pipette tips, and solvent rinsates, in a clearly labeled, sealed hazardous waste container.

-

Expert Rationale: Due to its classification as "toxic to aquatic life with long lasting effects" (H411), environmental release must be strictly avoided (P273). [7][10]All waste streams must be segregated for disposal by a licensed environmental management company in accordance with local and national regulations.

-

Emergency Response Procedures

Preparedness is essential for minimizing harm in the event of an accidental exposure or spill.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Skin Contact | Immediately take off contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation or a rash develops, seek medical attention. [11][12] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [11] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. [11][13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [11] |

Accidental Release (Spill) Response

Caption: Decision workflow for responding to a laboratory spill of Fmoc-D-Me-Trp(Boc)-OH.

References

-

Safety Data Sheet: Fmoc-Trp(Boc)-OH. AAPPTec, LLC. [Link]

-

Fmoc-N-Me-D-Trp(Boc)-OH. PubChem, National Center for Biotechnology Information. [Link]

-

Safety data sheet: Fmoc-Trp(Boc)-OH >98%. Severn Biotech. [Link]

-

tert-Butyl Carbamate (BOC) Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

BOC Protection and Deprotection. J&K Scientific LLC. [Link]

-

FMOC-D-TRP(BOC)-OH. precisionFDA. [Link]

-

Fmoc-D-Trp(Boc)-OH [163619-04-3]. Aapptec Peptides. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. [Link]

Sources

- 1. Fmoc-N-Me-D-Trp(Boc)-OH | C32H32N2O6 | CID 122173721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc-Trp(Boc)-OH | 143824-78-6 [chemicalbook.com]

- 4. Fmoc-D-Trp(Boc)-OH | 163619-04-3 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fmoc-D-Trp(Boc)-OH Novabiochem 163619-04-3 [sigmaaldrich.com]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 10. severnbiotech.com [severnbiotech.com]

- 11. echemi.com [echemi.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. FMOC-METRP(BOC)-OH - Safety Data Sheet [chemicalbook.com]

The Unseen Architects: A Technical Guide to Sterically Hindered Amino Acids in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide science, the deliberate incorporation of sterically hindered amino acids represents a paradigm shift from mimicking nature to engineering superior molecular functionality. These non-canonical building blocks, with their bulky side chains and substituted α-carbons, are the unseen architects that profoundly influence peptide conformation, stability, and therapeutic potential. This guide offers a deep dive into the core principles, challenges, and advanced strategies for harnessing the power of sterically hindered amino acids in modern peptide synthesis.

The Challenge of Bulk: Understanding Steric Hindrance in Peptide Synthesis

Conventional solid-phase peptide synthesis (SPPS), a cornerstone of peptide research, relies on the smooth and efficient formation of amide bonds between amino acid residues.[1] However, the introduction of sterically hindered amino acids throws a wrench in this well-oiled machinery. The sheer bulk of these residues, exemplified by α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib) or N-methylated amino acids, creates a formidable physical barrier to the approaching activated carboxyl group of the incoming amino acid.[2][3] This steric clash dramatically slows down reaction kinetics, leading to incomplete couplings, truncated peptide sequences, and overall lower yields.[2]

Furthermore, the challenges are not confined to the coupling step. As the peptide chain elongates on the solid support, it can adopt secondary structures or aggregate, further masking the reactive N-terminus and exacerbating the problem of incomplete reactions.[4][5] This phenomenon, often termed "difficult couplings," is a significant bottleneck in the synthesis of complex peptides.[6]

Key Challenges Posed by Sterically Hindered Amino Acids:

-

Slowed Reaction Kinetics: The bulky nature of the amino acid physically impedes the approach of the coupling reagents and the activated amino acid.[2]

-

Incomplete Couplings: The reduced reaction rate can lead to a significant portion of the peptide chains on the resin not being elongated in each cycle.

-

Peptide Aggregation: The growing peptide chain, particularly those containing hydrophobic or sterically demanding residues, can aggregate on the solid support, making the N-terminus inaccessible for the next coupling step.[4][5][7]

-

Increased Racemization Risk: Harsh coupling conditions sometimes employed to overcome steric hindrance can increase the risk of racemization, compromising the stereochemical integrity of the final peptide.[8]

The Chemist's Toolkit: Strategies for Overcoming Steric Hindrance

The scientific community has developed a sophisticated arsenal of strategies to tame the reactivity of sterically hindered amino acids. These approaches primarily focus on enhancing the reactivity of the coupling reagents and optimizing reaction conditions to drive the amide bond formation to completion.

High-Octane Chemistry: Advanced Coupling Reagents

The choice of coupling reagent is paramount when dealing with sterically hindered residues. While traditional carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are workhorses for routine peptide synthesis, they often fall short in the face of significant steric challenges.[8][9] Modern peptide synthesis relies on more potent phosphonium and aminium/uronium salt-based reagents.

These reagents, in the presence of a base, convert the carboxylic acid of the incoming amino acid into a highly reactive activated species, such as an O-acylisourea or an active ester, which can more readily overcome the steric barrier.

A Comparative Look at Potent Coupling Reagents:

| Reagent Family | Examples | Activating Species | Key Advantages | Considerations |

| Aminium/Uronium Salts | HATU, HBTU, TBTU, COMU | OAt, OBt, or Oxyma esters | High reactivity, fast kinetics, suitable for automated synthesis. | Potential for side reactions like guanidinylation with some reagents. |

| Phosphonium Salts | PyBOP, PyAOP, PyBrOP | OBt or OAt esters | Excellent for hindered couplings and minimizing racemization. | Byproducts can sometimes be challenging to remove. |

| Carbodiimides + Additives | DIC + OxymaPure® | Oxyma ester | Cost-effective, good for minimizing racemization with sensitive amino acids.[8] | Generally less potent than aminium/phosphonium salts for severely hindered couplings. |

Mechanism of Action: A Closer Look at HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most effective coupling reagents for sterically demanding couplings.[7] Its efficacy stems from the formation of a highly reactive OAt active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, further accelerating the aminolysis step.

Caption: Activation of a carboxylic acid with HATU to form a reactive OAt-ester.

Turning Up the Heat: Microwave-Assisted Peptide Synthesis (MA-SPPS)

Microwave irradiation has emerged as a transformative technology in SPPS, particularly for the synthesis of "difficult" peptides.[10][11][12] By delivering energy directly and uniformly to the reaction mixture, microwave heating significantly accelerates both the deprotection and coupling steps.[10][13] This rapid heating helps to overcome the high activation energy barrier associated with the coupling of sterically hindered amino acids, driving reactions to completion in minutes rather than hours.[3]

Advantages of MA-SPPS for Hindered Couplings:

-

Dramatically Reduced Reaction Times: Coupling reactions that might take hours at room temperature can often be completed in a few minutes.[11][12]

-

Improved Coupling Efficiency: The increased reaction rate leads to higher yields and purer crude peptides.[10]

-

Disruption of Peptide Aggregation: The rapid heating can help to break up secondary structures and aggregates on the resin, improving reagent accessibility.

Experimental Protocol: Microwave-Assisted SPPS of an Aib-Containing Peptide

This protocol outlines a general procedure for the incorporation of the sterically hindered amino acid, α-aminoisobutyric acid (Aib), using a microwave peptide synthesizer.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-Aib-OH

-

Other required Fmoc-amino acids

-

Coupling reagent (e.g., HATU)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF.

-

Microwave irradiation: 3 minutes at 75°C.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling (for standard amino acids):

-

Prepare a solution of the Fmoc-amino acid (5 eq), HATU (4.9 eq), and DIPEA (10 eq) in DMF.

-

Add the solution to the resin.

-

Microwave irradiation: 5 minutes at 90°C.

-

Wash the resin with DMF.

-

-

Incorporation of Fmoc-Aib-OH (Double Coupling):

-

First Coupling:

-

Prepare a solution of Fmoc-Aib-OH (5 eq), HATU (4.9 eq), and DIPEA (10 eq) in DMF.

-

Add the solution to the resin.

-

Microwave irradiation: 10 minutes at 90°C.

-

Wash the resin with DMF.

-

-

Second Coupling:

-

Repeat the first coupling step with a fresh solution of activated Fmoc-Aib-OH.

-

-

-

Repeat Cycles: Continue the deprotection and coupling cycles for the remaining amino acids in the sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge and lyophilize the peptide.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Beyond the Backbone: The Impact of Steric Hindrance on Peptide Structure and Function

The incorporation of sterically hindered amino acids is not merely a synthetic challenge; it is a powerful design element that profoundly influences the three-dimensional structure and, consequently, the biological activity of a peptide.

Sculpting Conformation: Inducing Helical Structures

One of the most significant consequences of incorporating α,α-disubstituted amino acids like Aib is the restriction of the peptide backbone's conformational freedom. The gem-dimethyl group of Aib, for instance, sterically favors dihedral angles (φ, ψ) that correspond to helical structures, such as the 3₁₀-helix and the α-helix.[5] This "helix-inducing" property is a valuable tool for pre-organizing a peptide into a specific bioactive conformation, which can lead to enhanced receptor binding and improved potency.

Caption: Aib restricts backbone angles, favoring helical conformations.

Fortifying the Defenses: Enhancing Proteolytic Stability

Peptide therapeutics often suffer from a short in vivo half-life due to rapid degradation by proteases. Sterically hindered amino acids can act as molecular shields, protecting the adjacent peptide bonds from enzymatic cleavage. The bulky side chains physically block the access of proteases to the scissile bond, thereby enhancing the metabolic stability and prolonging the therapeutic effect of the peptide.[5]

Applications in Drug Discovery and Development

The unique properties conferred by sterically hindered amino acids have made them invaluable tools in the design of novel peptide-based drugs.

Case Study: Liraglutide (Victoza®) and Semaglutide (Ozempic®)

While not containing classic sterically hindered amino acids in their backbone, the design principles of enhancing stability are evident in these blockbuster GLP-1 receptor agonists for type 2 diabetes. Their prolonged half-life is achieved through acylation with a fatty acid, which promotes binding to albumin. The concept of using bulky moieties to protect against degradation and modulate pharmacokinetic properties is a central theme in modern peptide drug design. The incorporation of sterically hindered amino acids offers a more direct, backbone-integrated approach to achieving similar goals of enhanced stability and controlled conformation. For instance, replacing a natural amino acid with a sterically hindered counterpart can prevent degradation by dipeptidyl peptidase-4 (DPP-4), a key enzyme in the inactivation of GLP-1.

Future Directions:

The field of sterically hindered amino acids in peptide synthesis is continually evolving. Emerging trends include:

-

Novel Coupling Reagents: The development of even more powerful and selective coupling reagents to tackle increasingly complex peptide targets.

-

Flow Chemistry: The application of continuous flow technology for the synthesis of peptides containing hindered residues, offering potential advantages in efficiency and scalability.[6]

-

Chemo-enzymatic Synthesis: Combining the selectivity of enzymes with the versatility of chemical synthesis to incorporate unnatural amino acids.[14]

-

Computational Modeling: Using computational tools to predict the impact of sterically hindered amino acids on peptide conformation and to guide the design of novel peptide therapeutics.

Conclusion

Sterically hindered amino acids are far more than just challenging building blocks; they are powerful tools for rational peptide design. By understanding the fundamental principles of steric hindrance and employing the advanced synthetic strategies outlined in this guide, researchers can unlock the full potential of these "unseen architects" to create the next generation of peptide-based therapeutics with enhanced stability, controlled conformation, and superior biological activity.

References

-

Scribd. Strategies For Peptide Synthesis: An Overview: Peptide Coupling Reagent. [Link]

-

PubMed. Comparative study of methods to couple hindered peptides. [Link]

- Tsuchiya, K., & Numata, K. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid.

-

LifeTein. Unusual Amino Acids: α-Aminoisobutyric Acid. [Link]

-

ResearchGate. Sequence-dependent aggregation leads to "difficult couplings", which.... [Link]

-

PubMed. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). [Link]

-

Springer Nature Experiments. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). [Link]

-

Aapptec. Coupling Reagents. [Link]

-

National Institutes of Health. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Link]

-

ResearchGate. Overview of Solid Phase Synthesis of Difficult Peptide Sequences. [Link]

-

University of Arizona. Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. [Link]

-

ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

-

AAPPTec. How to Synthesize a Peptide. [Link]

-

ResearchGate. (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

-

PubMed. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. [Link]

-

ResearchGate. Methods and protocols of modern solid phase peptide synthesis. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

National Institutes of Health. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

-

ResearchGate. Methods and Protocols of Modern Solid-Phase Peptide Synthesis. [Link]

-

ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

Sources

- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 2. bachem.com [bachem.com]

- 3. researchgate.net [researchgate.net]

- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. experts.arizona.edu [experts.arizona.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]

- 11. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]